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Compound of Interest

Compound Name: (1R,3S)-Compound E

Cat. No.: B1669306

The physicochemical properties of a compound are critical for its development as a drug or
bioactive agent, influencing its absorption, distribution, metabolism, and excretion (ADME).
Below is a summary of the key properties for (1R,3S)-trans-Chrysanthemic acid.

: o :

Property Value Units Reference
Molecular Formula C10H1602

Molecular Weight 168.23 g/mol

Melting Point 17-21 °C

Boiling Point 140 °C (at 1 mmHg)

Density 0.986 g/cm3

pKa 4.75 (estimated)

LogP 2.6 (estimated)

Water Solubility 637.1 mg/L

Vapor Pressure 0.0004 mmHg at 25°C

Colorless to pale
Appearance ] o
yellow solid or liquid
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Experimental Protocols

The following sections detail the methodologies used to determine the key physicochemical
properties of a compound like (1R,3S)-trans-Chrysanthemic acid.

Melting Point Determination

The melting point is determined using a digital melting point apparatus. A small, powdered
sample of the crystalline compound is packed into a capillary tube and placed in the apparatus.
The temperature is gradually increased, and the range from which the substance begins to
melt until it becomes completely liquid is recorded. This provides an indication of the purity of
the substance.

Boiling Point Determination

For non-volatile compounds, the boiling point is often measured under reduced pressure to
prevent decomposition. The compound is heated in a distillation apparatus, and the
temperature at which the vapor pressure of the liquid equals the applied pressure is recorded
as the boiling point at that pressure.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to
increase the temperature of a sample and a reference is measured as a function of
temperature. This can be used to determine the melting point and other thermal transitions.

Diagram: Workflow for Melting Point and Thermal Stability Analysis
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Caption: Workflow for determining melting point and thermal stability.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a
carboxylic acid like (1R,3S)-trans-Chrysanthemic acid, this can be determined by
potentiometric titration. A solution of the compound is titrated with a standard solution of a
strong base (e.g., NaOH), and the pH is measured as a function of the volume of titrant added.
The pKa is the pH at which half of the acid has been neutralized.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is
determined by the shake-flask method. The compound is dissolved in a biphasic system of n-
octanol and water. After equilibration, the concentration of the compound in each phase is
measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm
of the ratio of the concentration in the octanol phase to the concentration in the aqueous
phase.

Solubility Determination

Aqueous solubility is a critical parameter for drug absorption. It can be determined by adding
an excess amount of the solid compound to a known volume of water at a specific temperature.
The suspension is stirred until equilibrium is reached, after which the undissolved solid is
removed by filtration or centrifugation. The concentration of the dissolved compound in the
supernatant is then quantified using a suitable analytical method like HPLC.

Diagram: Experimental Workflow for pKa, LogP, and Solubility
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Caption: Methodologies for determining pKa, LogP, and aqueous solubility.

Biological Context: Target and Signaling Pathway

While (1R,3S)-trans-Chrysanthemic acid itself is primarily a synthetic precursor, the pyrethroid
insecticides derived from it act on a specific biological target. Understanding this can be crucial
in drug development for assessing off-target effects or for repurposing scaffolds.

Primary Target: Voltage-Gated Sodium Channels

Pyrethroids are neurotoxins that target voltage-gated sodium channels (VGSCs) in nerve cell
membranes. By binding to the channel, they modify its gating properties, causing the channel
to remain open for an extended period. This leads to prolonged sodium influx, membrane
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depolarization, and a state of hyperexcitability in the neuron, resulting in paralysis and death of
the insect.

Diagram: Simplified Signaling Pathway of Pyrethroid Action
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Caption: Simplified mechanism of action for pyrethroids on VGSCs.

« To cite this document: BenchChem. [Physicochemical Properties of (1R,3S)-trans-
Chrysanthemic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669306#physicochemical-properties-of-1r-3s-
compound-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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